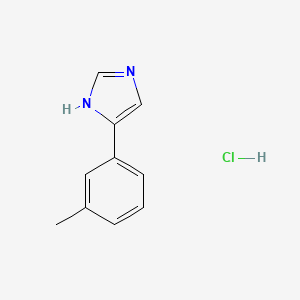

4-(3-methylphenyl)-1H-imidazole hydrochloride

Descripción

Propiedades

IUPAC Name |

5-(3-methylphenyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-12-10;/h2-7H,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNACRBOVSCLLAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219408-03-2 | |

| Record name | 4-(3-methylphenyl)-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-1H-imidazole hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. In this case, 3-methylbenzaldehyde is used as the aldehyde source.

Substitution Reaction: The 3-methylphenyl group is introduced through a substitution reaction, where the imidazole ring reacts with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-methylphenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylphenyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(3-methylphenyl)-1H-imidazole hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-(3-methylphenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting their activity or modulating their function.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and physicochemical properties of 4-(3-methylphenyl)-1H-imidazole hydrochloride and its analogs:

Key Observations :

- Substituent Effects : The 3-methylphenyl group in the target compound provides moderate lipophilicity, while dexmedetomidine’s 2,3-dimethylphenyl-ethyl group enhances receptor selectivity and potency .

- Solubility: Hydrochloride salts generally improve water solubility, critical for intravenous formulations (e.g., dexmedetomidine) .

- Thermal Stability : High melting points (>200°C) in analogs like dexmedetomidine suggest strong crystalline stability .

Pharmacological Activity Comparisons

Dexmedetomidine Hydrochloride

- Mechanism : Potent α2-adrenergic agonist with high selectivity (α2:α1 = 1620:1) .

- Applications : Sedation in intensive care, procedural anesthesia, and analgesia .

- Research Findings : Reduces opioid requirements by 50% in postoperative settings .

Detomidine Hydrochloride

- Mechanism : Similar α2-agonist activity but with a benzyl substituent.

- Applications : Veterinary use for sedation and muscle relaxation .

SK&F96365

- Mechanism : Blocks receptor-operated calcium channels, inhibiting platelet aggregation .

- Research Findings : Effective at 10 μM in suppressing thrombin-induced calcium influx .

4-(3-Methylphenyl)-1H-imidazole HCl

Actividad Biológica

4-(3-methylphenyl)-1H-imidazole hydrochloride, a derivative of imidazole, has garnered attention in recent years due to its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H10N2·HCl

- Molecular Weight : 202.66 g/mol

Synthesis

The synthesis typically involves several steps:

- Formation of the Imidazole Ring : Utilizing the Debus-Radziszewski method with glyoxal, ammonia, and 3-methylbenzaldehyde.

- Substitution Reaction : The introduction of the 3-methylphenyl group through a reaction with 3-methylbenzyl chloride.

- Hydrochloride Salt Formation : Converting the free base to its hydrochloride salt using hydrochloric acid.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . Additionally, antifungal assays revealed that the compound inhibited fungal growth with an IC50 value of 15 µg/mL against Candida albicans.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies on human cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 9.8 |

| PC-3 (Prostate Cancer) | 15.0 |

These findings suggest that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer and chronic infections. The binding interactions with IDO's active site have been characterized through computational docking studies .

- Signal Transduction Pathways : The compound may affect pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, researchers tested the compound against various strains of Candida. Results indicated that it not only inhibited growth but also affected biofilm formation, which is crucial for pathogenicity in fungal infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(3-methylphenyl)-1H-imidazole hydrochloride, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include cyclization and substitution reactions. For example, using 3-methylbenzaldehyde as a starting material, condensation with ammonium acetate and glyoxal under acidic conditions (e.g., HCl) can yield the imidazole core. Temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF) are critical to minimize side reactions. Catalysts like palladium or copper salts may enhance yield . Post-synthesis purification via recrystallization or column chromatography is advised to isolate the hydrochloride salt .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the imidazole ring and substituent positions. Infrared (IR) spectroscopy identifies functional groups like N–H and C–Cl bonds. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive structural elucidation. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light, moisture, and strong oxidants. Stability studies using accelerated aging protocols (e.g., 40°C/75% relative humidity) can predict shelf life .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the antimicrobial activity of this compound?

- Answer : Use standardized microbial strains (e.g., E. coli, S. aureus) in broth microdilution assays. Prepare serial dilutions (1–100 µM) of the compound and incubate for 24 hours. Measure Minimum Inhibitory Concentration (MIC) via optical density (OD600). Include positive controls (e.g., ampicillin) and solvent controls. Triplicate experiments and statistical analysis (e.g., ANOVA) ensure reproducibility .

Q. What approaches resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cell lines. Conduct meta-analyses of published data to identify confounding variables. Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Computational modeling (e.g., molecular docking) can reconcile differences by predicting binding affinities .

Q. Which computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- Answer : Use QSAR models in software like Schrödinger or MOE to predict logP (lipophilicity) and bioavailability. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. ADMET predictors (e.g., SwissADME) evaluate toxicity and metabolic stability. Cross-validate results with experimental data (e.g., Caco-2 cell assays) .

Q. How does the 3-methylphenyl substituent influence physicochemical properties compared to halogenated analogs?

- Answer : The methyl group enhances lipophilicity (logP +0.5–1.0 vs. fluoro or chloro analogs), improving membrane permeability but potentially reducing aqueous solubility. Electron-donating effects of the methyl group may alter pKa (imidazole N–H) by ~0.3–0.5 units, impacting protonation states and receptor binding. Comparative studies using TLC retention factors or solubility assays can quantify these differences .

Q. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?

- Answer : Employ flash chromatography with a gradient elution (e.g., 5–20% methanol in dichloromethane) for initial separation. For high-purity isolates (>99%), use preparative HPLC with a C18 column and trifluoroacetic acid (0.1%) in the mobile phase. Crystallization from ethanol/water (7:3 v/v) yields well-defined crystals. Monitor purity via LC-MS at each step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.